molecular formula C12H17BrN2O B13533586 1-[(2-Bromo-4-methoxyphenyl)methyl]piperazine

1-[(2-Bromo-4-methoxyphenyl)methyl]piperazine

Cat. No.: B13533586
M. Wt: 285.18 g/mol
InChI Key: WJSNURAKRUYVMH-UHFFFAOYSA-N
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Description

1-[(2-Bromo-4-methoxyphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a piperazine moiety. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-[(2-Bromo-4-methoxyphenyl)methyl]piperazine typically involves the reaction of 2-bromo-4-methoxybenzyl chloride with piperazine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the reaction. After completion, the product is purified using techniques like recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[(2-Bromo-4-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group using specific reagents.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(2-Bromo-4-methoxyphenyl)methyl]piperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: It is used in the production of various chemical products and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2-Bromo-4-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-[(2-Bromo-4-methoxyphenyl)methyl]piperazine can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H17BrN2O

Molecular Weight

285.18 g/mol

IUPAC Name

1-[(2-bromo-4-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C12H17BrN2O/c1-16-11-3-2-10(12(13)8-11)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3

InChI Key

WJSNURAKRUYVMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCNCC2)Br

Origin of Product

United States

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